Quizalofop-p-ethyl
Overview
Description
Quizalofop-p-ethyl is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate class. It is primarily used to control annual and perennial grass weeds in various crops such as potatoes, soybeans, sugar beets, peanuts, vegetables, cotton, and flax . The compound is known for its high selectivity and effectiveness in targeting grass weeds without affecting broadleaf crops .
Mechanism of Action
Target of Action
Quizalofop-p-ethyl primarily targets the enzyme acetyl-CoA carboxylase (ACCase) in plants . ACCase plays a crucial role in fatty acid synthesis, which is essential for plant growth and development .
Mode of Action
This compound is a systemic herbicide that is absorbed through the treated foliage and translocated throughout the plant via the xylem and phloem . It reaches the meristem tissue within 24 hours of application and inhibits the ACCase enzyme, thereby stopping the growth of weeds . The active form of this compound, known as Quizalofop-P, is the result of hydrolysis of this compound in the plant .
Biochemical Pathways
The inhibition of ACCase by Quizalofop-P disrupts the fatty acid synthesis pathway . This blocks the production of phospholipids, which are essential components of cell membranes . As a result, the normal functioning of the cells is disrupted, leading to the cessation of growth in the affected plants .
Pharmacokinetics
This compound is moderately persistent in soils, with a reported half-life of 60 days . It may be more rapidly broken down in soil with high microbial activity . It is moderately to strongly sorbed to soils, indicating very low soil mobility . The residues of this compound were found only up to 1 day after application, suggesting its rapid conversion to active acid metabolites .
Result of Action
The inhibition of ACCase by Quizalofop-P leads to the cessation of growth in the affected plants . Young and actively growing tissues are affected first . Leaf chlorosis (yellowing) and eventually necrosis (death of tissue) develop 1-3 weeks after application . This results in the stunting and eventual death of the weeds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is absorbed and transported throughout the plant via the roots and leaf surface . Problems with environmental contamination can arise as a result of the widespread use of various herbicides on crops . This compound selectively controls only grass weeds from other plants, which can help minimize its environmental impact .
Biochemical Analysis
Biochemical Properties
Quizalofop-p-ethyl interacts with various enzymes and proteins in biochemical reactions. A notable enzyme it interacts with is acetyl CoA carboxylase . This enzyme is crucial in fatty acid biosynthesis, and the inhibition of this enzyme by this compound leads to the control of grass weeds . A novel this compound-hydrolyzing esterase has also been identified in the degradation of this compound .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a systemic herbicide, it is absorbed from the leaf surface and translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system, and accumulates in the meristematic tissue . This leads to the inhibition of fatty acid biosynthesis, impacting cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of the enzyme acetyl CoA carboxylase . This enzyme is crucial for fatty acid biosynthesis, and its inhibition disrupts this process, leading to the death of the plant .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound degrades rapidly in the environment
Dosage Effects in Animal Models
Studies in laboratory animals have shown that a single dose of this compound is not likely to cause acute health effects . Potential effects on the development of rats have been observed, including a significant decrease in the number of fetuses alive and a significant increase in the number of rats with retained placenta .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acid biosynthesis . It inhibits the enzyme acetyl CoA carboxylase, disrupting this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After absorption from the leaf surface, it is translocated throughout the plant via the xylem and phloem, from the treated foliage to the root system .
Subcellular Localization
It is known that it accumulates in the meristematic tissue of plants .
Preparation Methods
The preparation of quizalofop-p-ethyl involves several synthetic routes. One common method includes the reaction of 6-chloro-2-(4-hydroxyphenoxyl) quinoxaline with an alkali-metal oxyhydroxide in a mixed solvent of aromatic hydrocarbon and petroleum ether to obtain an intermediate product. This intermediate is then reacted with S(-)-ethyl p-toluenesulfonyl lactate under reflux conditions to produce this compound . Another method involves the reaction of ethyl S(-)-tosyllactate with 6-chloro-2-(4-hydroxyphenoxy) quinoxaline to yield this compound . These methods are designed to optimize yield and optical purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Quizalofop-p-ethyl undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. In plants, it is hydrolyzed to quizalofop-p, the active form, which inhibits acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis . Common reagents used in these reactions include alkali-metal oxyhydroxides and p-toluenesulfonyl lactate . The major products formed from these reactions are quizalofop-p and its metabolites, such as 3-OH-quizalofop-acid .
Scientific Research Applications
Quizalofop-p-ethyl is widely used in agricultural research to study its effects on weed control and crop safety. It has been recommended for use in soybean-corn intercropping systems to control grass weeds without harming the crops . Additionally, it is used in environmental studies to assess its impact on soil microbial activity and enzymatic functions . The compound’s effectiveness in controlling grass weeds makes it a valuable tool in integrated pest management programs.
Comparison with Similar Compounds
Quizalofop-p-ethyl is often compared with other aryloxyphenoxypropionate herbicides such as fenoxaprop-p-ethyl, haloxyfop-p-methyl, and cyhalofop-butyl. These compounds share a similar mode of action by inhibiting ACCase, but they differ in their selectivity, effectiveness, and environmental impact . This compound is unique in its high selectivity for grass weeds and its minimal impact on non-target crops . Other similar compounds include 2,4-D and glyphosate, which have broader spectrums of activity but may pose higher risks of environmental contamination .
Properties
IUPAC Name |
ethyl (2R)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUHJPCHFDQAIT-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034857 | |
Record name | Quizalofop-p-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100646-51-3 | |
Record name | Quizalofop-P-ethyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100646-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quizalofop-P-ethyl [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100646513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quizalofop-p-ethyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0034857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanoic acid, 2-[4-[(6-chloro-2-quinoxalinyl)oxy]phenoxy]-, ethyl ester, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ethyl (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUIZALOFOP-P-ETHYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U4923B12R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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